molecular formula C16H13FO4 B6408228 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261982-06-2

3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6408228
CAS RN: 1261982-06-2
M. Wt: 288.27 g/mol
InChI Key: QOHRMUPQKPGJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (3-ECFBA) is a fluorinated benzoic acid derivative that is widely used in the synthesis of various organic compounds. It has been found to be a useful reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 3-ECFBA is also used in a variety of scientific research applications, including the study of biochemistry and physiology.

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications, including the study of biochemistry, physiology, and drug metabolism. It has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of enzyme inhibition and drug metabolism. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been used in the study of enzyme-catalyzed reactions, such as the synthesis of aminoglycosides and the inhibition of cyclooxygenase-2 (COX-2) enzymes.

Mechanism of Action

3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is believed to act as a reversible inhibitor of cyclooxygenase-2 (COX-2) enzymes. This inhibition is thought to be due to the ability of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% to bind to the active site of the enzyme, thereby preventing the enzyme from catalyzing the reaction. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% have been studied in various organisms, including mammals, plants, and fungi. In mammals, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, resulting in decreased levels of prostaglandin production. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. In plants, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of lipoxygenase, resulting in decreased levels of jasmonic acid production. In fungi, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of acetylcholinesterase, resulting in decreased levels of chitin production.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% in lab experiments has several advantages. First, it is relatively inexpensive and readily available. Additionally, it is relatively easy to synthesize and is stable under a wide range of conditions. Furthermore, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is highly soluble in organic solvents, making it suitable for use in a variety of lab experiments.
However, there are also some limitations to the use of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% in lab experiments. First, it is sensitive to light and should be stored in a dark, cool place. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is a relatively weak inhibitor of cyclooxygenase-2 (COX-2) enzymes, which may limit its use in some experiments. Furthermore, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is not very soluble in water, which may limit its use in aqueous solutions.

Future Directions

Despite its limitations, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to be a useful reagent in the synthesis of various organic compounds. There are a number of potential future directions for research involving 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%, including the study of its biochemical and physiological effects in different organisms, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% could help to uncover new ways to use it in lab experiments.

Synthesis Methods

3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-ethoxycarbonylphenol and 5-fluorobenzoyl chloride in the presence of a suitable catalyst. This reaction is usually carried out in an inert atmosphere of nitrogen or argon in a dry solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at temperatures ranging from -78 °C to 0 °C. Upon completion, the product is collected by filtration and recrystallized from an appropriate solvent.

properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHRMUPQKPGJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691405
Record name 4'-(Ethoxycarbonyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid

CAS RN

1261982-06-2
Record name 4'-(Ethoxycarbonyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.